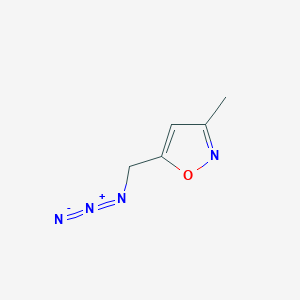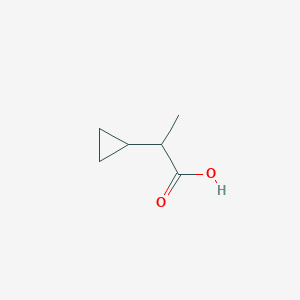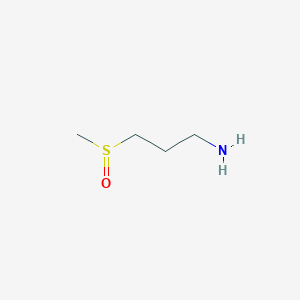
5-Bromopyrazine-2-carboxylic acid
Vue d'ensemble
Description
5-Bromopyrazine-2-carboxylic acid (5-Br-P2CA) is an important organic compound that is widely used in various scientific fields. It is a colorless, crystalline solid with a molecular formula of C5H3BrN2O2. 5-Br-P2CA is a versatile reagent that is used in a variety of synthetic reactions, such as in the synthesis of heterocyclic compounds, as well as in biochemical and physiological studies.
Applications De Recherche Scientifique
Bioconversion and Synthesis
- Bioconversion of 2-Cyanopyrazine : 5-Hydroxypyrazine-2-carboxylic acid, a derivative of 5-Bromopyrazine-2-carboxylic acid, has been prepared through a bioconversion process using Agrobacterium sp. This process is significant in the synthesis of antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).
- Suzuki Coupling Approach : The compound has been used in Suzuki coupling reactions to explore the synthesis of pyrazine ring systems found in luminescent chromophores like coelenterazine (Jones, Keenan, & Hibbert, 1996).
Pharmaceutical Intermediates
- Pharmaceutical Intermediates Synthesis : 5-Methylpyrazine-2-carboxylic acid, similar to this compound, is important in synthesizing pharmaceutical intermediates, particularly for hypoglycemic agents and lipid-lowering drugs (Bai Jin-quan, 2013).
Electrocatalytic Carboxylation
- Electrocatalytic Carboxylation in Ionic Liquid : this compound derivatives have been studied for electrocatalytic carboxylation with CO2 in ionic liquids, showing potential in green chemistry applications (Feng, Huang, Liu, & Wang, 2010).
Genetic Engineering for Production
- Genetic Engineering in E. coli : Genetic engineering techniques involving Escherichia coli have been utilized to develop high-yield biocatalytic processes for the synthesis of derivatives of this compound (Gu et al., 2020).
Molecular Interaction Studies
- Hydrogen Bond Network in Molecular Structures : The crystal structure of 3-Aminopyrazine-2-carboxylic acid, a compound related to this compound, shows extensive hydrogen bonding, providing insights into the molecular interactions in this class of compounds (Dobson & Gerkin, 1996).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Pyrazine derivatives, similar to this compound, have been investigated as inhibitors for steel corrosion in acidic environments, indicating their potential use in industrial applications (Deng, Li, & Fu, 2011).
Mécanisme D'action
Target of Action
The primary targets of 5-Bromopyrazine-2-carboxylic acid are currently unknown . It is hypothesized that the compound may disrupt targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene .
Mode of Action
Given its potential disruption of nad and/or ethylene biosynthesis pathways, it may interact with its targets to alter these pathways, leading to changes in cellular functions .
Biochemical Pathways
This compound is thought to affect the biosynthesis pathways of NAD and/or ethylene . These pathways are crucial for various cellular processes. NAD is a coenzyme found in all living cells, involved in redox reactions and energy metabolism. Ethylene is a plant hormone that regulates growth and development.
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -7.06 cm/s . The compound has a lipophilicity Log Po/w (iLOGP) of 0.76 , suggesting it has some degree of lipid solubility, which can impact its distribution in the body.
Result of Action
Given its potential disruption of nad and/or ethylene biosynthesis pathways, it may lead to changes in energy metabolism and plant growth regulation .
Safety and Hazards
5-Bromopyrazine-2-carboxylic acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-bromopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJHCKULJAIWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596178 | |
| Record name | 5-Bromopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876161-05-6 | |
| Record name | 5-Bromopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methyl-2-[(4-methylphenyl)amino]propanenitrile](/img/structure/B1287225.png)
![6-(Chloromethyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1287227.png)






